REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH2:26][CH2:27][CH2:28][N:29]([CH3:31])[CH3:30])(C#N)[C:10]([CH3:23])([CH3:22])[CH:11]=[C:12]([O:19]CC)[N:13]2CCOCC2)[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.N.[C:38](O)(=[O:40])C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([CH2:26][CH2:27][CH2:28][N:29]([CH3:31])[CH3:30])[C:10]([CH3:23])([CH3:22])[CH2:11][C:12](=[O:19])[NH:13][C:38]2=[O:40])[CH:6]=[CH:7][CH:8]=1
|
Name
|
but-1-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C(C=C(N1CCOCC1)OCC)(C)C)(C#N)CCCN(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonia ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with chloroform (three times)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residual dione is crystallised
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1(C(NC(CC1(C)C)=O)=O)CCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |